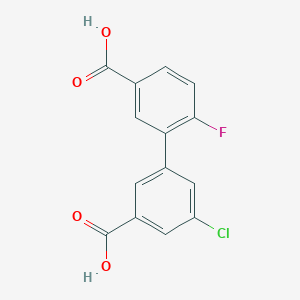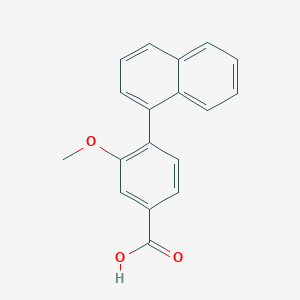
5-Fluoro-3-(naphthalen-1-yl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-3-(naphthalen-1-yl)benzoic acid, 95% (5-FNB-95) is a chemical compound that is commonly used in scientific research, lab experiments, and industrial applications. 5-FNB-95 is a fluorinated benzoic acid derivative with a high degree of stability and solubility in organic solvents. It is a colorless solid that has a melting point of 145-149°C and a boiling point of 282-286°C. This compound has been widely studied for its versatile chemical and biological properties, including its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-3-(naphthalen-1-yl)benzoic acid, 95% has been widely studied for its potential applications in scientific research. It has been used in studies of the antioxidant and anti-inflammatory activities of natural compounds, as well as in studies of the pharmacological effects of drugs. It has also been used to investigate the effects of various chemicals on the human body, including their effects on cell proliferation, apoptosis, and gene expression. In addition, 5-Fluoro-3-(naphthalen-1-yl)benzoic acid, 95% has been studied for its potential applications in the treatment of cancer and other diseases.
Wirkmechanismus
The exact mechanism of action of 5-Fluoro-3-(naphthalen-1-yl)benzoic acid, 95% is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species. It is also thought to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. In addition, 5-Fluoro-3-(naphthalen-1-yl)benzoic acid, 95% has been shown to interact with various receptors in the body, including the PPAR-gamma receptor, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-3-(naphthalen-1-yl)benzoic acid, 95% have been studied extensively in both in vitro and in vivo models. In vitro studies have shown that 5-Fluoro-3-(naphthalen-1-yl)benzoic acid, 95% can inhibit the production of reactive oxygen species, reduce inflammation, and modulate the expression of various genes. In vivo studies have demonstrated that 5-Fluoro-3-(naphthalen-1-yl)benzoic acid, 95% can reduce inflammation, improve glucose and lipid metabolism, and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
5-Fluoro-3-(naphthalen-1-yl)benzoic acid, 95% has several advantages for use in lab experiments. It is a relatively stable compound with a high degree of solubility in organic solvents, making it easy to use and store. In addition, it is relatively inexpensive and can be synthesized through a simple two-step process. However, 5-Fluoro-3-(naphthalen-1-yl)benzoic acid, 95% also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
The potential applications of 5-Fluoro-3-(naphthalen-1-yl)benzoic acid, 95% are far-reaching and the compound has been the subject of numerous studies. However, there is still much to be learned about its biochemical and physiological effects, as well as its potential therapeutic applications. Potential future directions for research include further studies of its antioxidant, anti-inflammatory, and anti-cancer activities, as well as its potential use in the treatment of other diseases. In addition, further studies of its mechanism of action and its interactions with various receptors in the body could help to elucidate its biological effects.
Synthesemethoden
5-Fluoro-3-(naphthalen-1-yl)benzoic acid, 95% is typically synthesized through a two-step process that begins with the reaction of 5-fluoronaphthalene-1-carboxylic acid with anhydrous sodium hydroxide. This reaction yields 5-fluoronaphthalene-1-sodium salt, which is then reacted with benzoic anhydride in the presence of a solvent to form 5-Fluoro-3-(naphthalen-1-yl)benzoic acid, 95%. This two-step process is simple and cost-effective, making it a popular choice for the synthesis of 5-Fluoro-3-(naphthalen-1-yl)benzoic acid, 95%.
Eigenschaften
IUPAC Name |
3-fluoro-5-naphthalen-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO2/c18-14-9-12(8-13(10-14)17(19)20)16-7-3-5-11-4-1-2-6-15(11)16/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDMTTABCQHQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














